molecular formula C16H15NO5 B15028224 methyl (2Z)-3-(furan-2-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoate

methyl (2Z)-3-(furan-2-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoate

Cat. No.: B15028224
M. Wt: 301.29 g/mol
InChI Key: FKELOLCHDQSMMZ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE is a synthetic organic compound that belongs to the class of enones. This compound features a furan ring, a methoxyphenyl group, and a formamido group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE typically involves the following steps:

    Formation of the enone structure: This can be achieved through a Claisen-Schmidt condensation reaction between a furan-2-carbaldehyde and a methyl ketone derivative.

    Introduction of the formamido group: This step involves the reaction of the enone with formamide under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Claisen-Schmidt condensation: Utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity.

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification processes: Such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted enones with various functional groups.

Scientific Research Applications

METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENOATE
  • METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENOATE

Uniqueness

METHYL (2Z)-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENOATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl (Z)-3-(furan-2-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate

InChI

InChI=1S/C16H15NO5/c1-20-14-8-4-3-7-12(14)15(18)17-13(16(19)21-2)10-11-6-5-9-22-11/h3-10H,1-2H3,(H,17,18)/b13-10-

InChI Key

FKELOLCHDQSMMZ-RAXLEYEMSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=CO2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.